1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine
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Overview
Description
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is a complex organic compound featuring aziridine moieties Aziridines are three-membered nitrogen-containing cyclic molecules known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine derivatives typically involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of alkenes into aziridines using primary amines under basic conditions. The process involves the formation of a metastable, dicationic intermediate that undergoes aziridination .
Industrial Production Methods
Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. These methods can be categorized into anionic and cationic polymerization, which are used to produce polyamines with various structures . The polymerization of aziridine and azetidine monomers is controlled to achieve desired polymer properties .
Chemical Reactions Analysis
Types of Reactions
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with various nucleophiles.
Substitution Reactions: The compound can participate in substitution reactions, particularly with thiol groups, leading to the formation of alkylated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as thiol groups, which react with the aziridine ring to form alkylated products.
Electrophilic Nitrogen Sources: Used in the initial synthesis of aziridine derivatives.
Major Products Formed
The major products formed from these reactions are typically alkylated derivatives of the original aziridine compound .
Scientific Research Applications
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine has several scientific research applications:
Medicinal Chemistry: Aziridine derivatives have been studied as potential inhibitors of protein disulfide isomerases (PDIs), which are enzymes involved in the correct folding of proteins.
Polymer Science: The compound is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biological Applications: Aziridine derivatives have shown promise in anticancer and immunomodulatory applications.
Mechanism of Action
The mechanism of action of 1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity leads to the formation of alkylated products, which can inhibit the activity of target enzymes such as protein disulfide isomerases . The compound’s ability to selectively alkylate thiol groups on cancer cell surface proteins under physiological pH conditions is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
Azetidine Derivatives: Used in similar polymerization processes and have comparable reactivity due to ring strain.
Uniqueness
1-(((3-(((Aziridin-1-ylcarbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)carbonyl)aziridine is unique due to its specific structural features, which confer high reactivity and potential for selective biological activity. Its ability to form stable alkylated products with thiol groups makes it particularly valuable in medicinal chemistry and polymer science .
Properties
CAS No. |
52434-61-4 |
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Molecular Formula |
C16H28N4O2 |
Molecular Weight |
308.42 g/mol |
IUPAC Name |
N-[[5-(aziridine-1-carbonylamino)-1,3,3-trimethylcyclohexyl]methyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C16H28N4O2/c1-15(2)8-12(18-14(22)20-6-7-20)9-16(3,10-15)11-17-13(21)19-4-5-19/h12H,4-11H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
FLHDPLTVNAMNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)N2CC2)NC(=O)N3CC3)C |
Origin of Product |
United States |
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